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molecular formula C14H11NO2 B8813723 4-(Benzoxazol-2-yl)benzyl alcohol CAS No. 421553-38-0

4-(Benzoxazol-2-yl)benzyl alcohol

Cat. No. B8813723
M. Wt: 225.24 g/mol
InChI Key: BQKZFFYLVOZEPO-UHFFFAOYSA-N
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Patent
US05596020

Procedure details

To 500 ml THF cooled to -78° C. is added butyl lithium (2 eq.) followed by 4-bromobenzyl alcohol (27.2 g; 145 mmol) slowly over 45 minutes in a solution of THF (100 ml) keeping the temperature below -72° C. After 10 minutes following the final addition of the alcohol is added 2-chlorobenzoxazole (23.3 g; 145 mmol) in 25 ml THF slowly over 45 minutes. The temperature is maintained at -78° C. for 1 hour and then warmed to -40° C. for 15 minutes. The reaction is then quenched with 15 ml of acetic acid and allowed to warm to room temperature, diluted with 800 ml ether, washed 3× with H2O and brine, dried (MgSO4) and concentrated in vacuo to obtain a brown oily solid which is washed with 400 ml petroleum ether and filtered to obtain 4-(benzoxazol-2-yl)benzyl alcohol as a tan solid which is used directly in Step D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.3 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1.Cl[C:16]1[O:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1>C1COCC1>[O:17]1[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=[C:16]1[C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
27.2 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
23.3 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -72° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to -40° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with 15 ml of acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
diluted with 800 ml ether
WASH
Type
WASH
Details
washed 3× with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a brown oily solid which
WASH
Type
WASH
Details
is washed with 400 ml petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(CO)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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